N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide
Description
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenyl ring, and a hexanamide group The inclusion of a fluoroanilino group adds to its unique chemical properties
Properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-2-3-4-5-20(26)23-17-10-6-15(7-11-17)19-14-27-21(25-19)24-18-12-8-16(22)9-13-18/h6-14H,2-5H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVNUXYKGWRFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide typically involves multiple steps. One common method starts with the preparation of 4-fluoroaniline, which is then reacted with thioamide to form the thiazole ring. The phenyl group is introduced through a coupling reaction, and finally, the hexanamide group is added via an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to handle the complex synthesis steps. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and fluoroanilino group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Hexanamide derivatives: Compounds with the hexanamide group but different aromatic rings.
Uniqueness
This compound is unique due to the combination of its structural features, including the fluoroanilino group, thiazole ring, and hexanamide group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
